6-Cyclobutoxynicotinaldehyde
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Overview
Description
6-Cyclobutoxynicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid This compound is characterized by the presence of a cyclobutoxy group attached to the nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclobutoxynicotinaldehyde typically involves the introduction of a cyclobutoxy group to the nicotinaldehyde core. One common method is the reaction of nicotinaldehyde with cyclobutanol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Solvents like ethanol or methanol are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Processes: Utilizing advanced catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Techniques such as distillation and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclobutoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: 6-Cyclobutoxynicotinic acid.
Reduction: 6-Cyclobutoxynicotinalcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
6-Cyclobutoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Cyclobutoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclobutoxy group may also influence the compound’s binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Nicotinaldehyde: Lacks the cyclobutoxy group, making it less sterically hindered.
Isonicotinaldehyde: Similar structure but with the aldehyde group in a different position.
Picolinaldehyde: Another nicotinaldehyde derivative with different substituents.
Uniqueness: 6-Cyclobutoxynicotinaldehyde is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-cyclobutyloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c12-7-8-4-5-10(11-6-8)13-9-2-1-3-9/h4-7,9H,1-3H2 |
InChI Key |
WPHQKUKDHCZLQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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